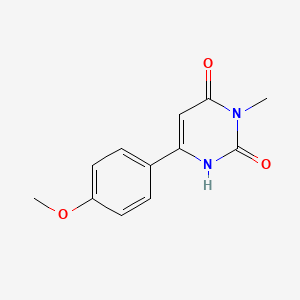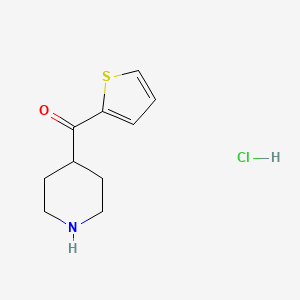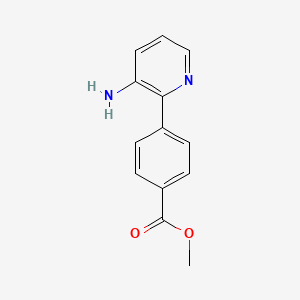
1-Fluoro-4-isopropoxybenzene
Vue d'ensemble
Description
1-Fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H11FO. It is characterized by a benzene ring substituted with a fluorine atom and an isopropoxy group. This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .
Méthodes De Préparation
1-Fluoro-4-isopropoxybenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenol with hydrogen fluoride and isopropyl bromide in the presence of a base such as magnesium bromide . The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Catalyst: Magnesium bromide acts as a catalyst to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions. Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: The isopropoxy group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-4-isopropoxybenzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-isopropoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the fluorine atom activates the benzene ring towards electrophiles, facilitating the formation of substituted benzene derivatives. In nucleophilic substitution reactions, the isopropoxy group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-isopropoxybenzene can be compared with similar compounds such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
1-Fluoro-4-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to differences in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Propriétés
IUPAC Name |
1-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOLDRFHJLOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612594 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-06-3 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)


![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)






![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
